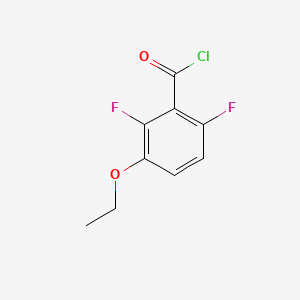

3-Ethoxy-2,6-difluorobenzoyl chloride

Übersicht

Beschreibung

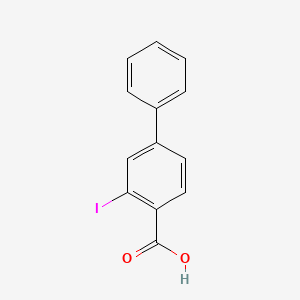

3-Ethoxy-2,6-difluorobenzoyl chloride is a chemical compound with the empirical formula C9H7ClF2O2 and a molecular weight of 220.60 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCOC1=C (C (C (Cl)=O)=C (C=C1)F)F and the InChI string 1S/C9H7ClF2O2/c1-2-14-6-4-3-5 (11)7 (8 (6)12)9 (10)13/h3-4H,2H2,1H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.60 g/mol, a computed XLogP3-AA of 3, no hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, an exact mass of 220.0102635 g/mol, a monoisotopic mass of 220.0102635 g/mol, a topological polar surface area of 26.3 Ų, 14 heavy atoms, and a complexity of 213 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

3-Ethoxy-2,6-difluorobenzoyl chloride has been reported as a crucial intermediate in the synthesis of various organic compounds. For example, it has been used in the preparation of (Z)-ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, showcasing its role in constructing complex molecular architectures through reactions with other organic molecules. This process involves intramolecular and intermolecular hydrogen bonding, highlighting its versatility in organic synthesis (Zhang Dehua & Zhang Xiaoyan, 2008). Additionally, its application in the synthesis of insecticide Novaluron, a benzoylurea class insecticide, demonstrates its utility in agricultural chemistry. The synthesis involves a chlorination reaction followed by an addition reaction, with a high overall yield and purity, emphasizing the compound's effectiveness in producing commercially significant compounds (Zhang Xiao-jing, 2007).

Catalysis and Electrochemistry

In the realm of catalysis and electrochemistry, this compound has been involved in studies related to the electrochemistry of ionic liquids, where impurity chloride ions, potentially originating from this compound, were identified and quantified. This research is critical for understanding and improving the electrochemical properties of ionic liquids for various applications, including energy storage and conversion (Li Xiao & K. Johnson, 2003).

Advanced Materials

The utility of this compound extends to the development of advanced materials. For instance, it has been used in the synthesis of solution-processable graphene linked to 3,5-dinitrobenzoyl, serving as an electron acceptor in organic bulk heterojunction photovoltaic devices. This application underscores the compound's role in enhancing the performance of photovoltaic devices, thereby contributing to the advancement of renewable energy technologies (M. Stylianakis et al., 2012).

Safety and Hazards

Wirkmechanismus

Mode of Action

3-Ethoxy-2,6-difluorobenzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively . The presence of the ethoxy and difluoro substituents on the benzene ring may influence the reactivity of the compound and the stability of the products formed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the compound is stored at ambient temperature, suggesting that it is stable under these conditions .

Biochemische Analyse

Biochemical Properties

3-Ethoxy-2,6-difluorobenzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For instance, it can react with amino groups in proteins, potentially altering their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in gene expression and metabolic flux . This compound has been shown to induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of pro-apoptotic factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in DNA replication or repair, resulting in altered gene expression and cell cycle arrest . Additionally, it can form adducts with DNA, causing mutations and potentially leading to carcinogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under ambient conditions but can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vivo studies has been associated with chronic toxicity and adverse effects on organ function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . High doses of this compound have been associated with hepatotoxicity, nephrotoxicity, and neurotoxicity in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound . The metabolic flux and levels of specific metabolites can be altered by the presence of this compound, affecting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its biological activity and toxicity, as certain tissues may accumulate higher concentrations of the compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce apoptosis .

Eigenschaften

IUPAC Name |

3-ethoxy-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-6-4-3-5(11)7(8(6)12)9(10)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDCQLWWBIGNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287117 | |

| Record name | 3-Ethoxy-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-27-2 | |

| Record name | 3-Ethoxy-2,6-difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)

![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)